molecular formula C19H20F3N7O B2431004 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine CAS No. 2310014-30-1

4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine

Cat. No.: B2431004
CAS No.: 2310014-30-1
M. Wt: 419.412
InChI Key: RNWNYSYFTWDFDY-UHFFFAOYSA-N
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Description

4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of cyclopenta[c]pyridazin, triazolo[4,3-b]pyridazin, and piperidine moieties, making it a subject of study for its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine involves multiple steps, typically starting with the preparation of the cyclopenta[c]pyridazin and triazolo[4,3-b]pyridazin intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various halogenated compounds, bases, and solvents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups .

Scientific Research Applications

4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Mechanism of Action

The mechanism of action of 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine is unique due to its combination of three distinct moieties, which confer a unique set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N7O/c20-19(21,22)18-26-24-15-4-5-16(27-29(15)18)28-8-6-12(7-9-28)11-30-17-10-13-2-1-3-14(13)23-25-17/h4-5,10,12H,1-3,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWNYSYFTWDFDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)OCC3CCN(CC3)C4=NN5C(=NN=C5C(F)(F)F)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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